molecular formula C15H11N3O3S2 B11540205 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

Cat. No.: B11540205
M. Wt: 345.4 g/mol
InChI Key: YROJQYMLTKBPOT-UHFFFAOYSA-N
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Description

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one is a complex organic compound that features a benzothiazole ring fused with an amino group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzenethiol with 4-nitroacetophenone under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-Aminobenzothiazole
  • 4-Nitrobenzothiazole

Uniqueness

Compared to similar compounds, 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H11N3O3S2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C15H11N3O3S2/c16-10-3-6-12-14(7-10)23-15(17-12)22-8-13(19)9-1-4-11(5-2-9)18(20)21/h1-7H,8,16H2

InChI Key

YROJQYMLTKBPOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N)[N+](=O)[O-]

Origin of Product

United States

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